6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core fused with a dioxolo ring (positions 4,5-g). Key structural features include:
- A 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group at position 2.
- A methylthio bridge linking the oxadiazole to the quinazolinone core.
- A 7-methyl group on the quinazolinone scaffold.
Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-2-4-11(20)5-3-10/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYJBUFBLGUUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group and the dioxoloquinazolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
Key Findings :
- The 4-chlorophenyl group in the target compound may improve binding to planar active sites (e.g., kinases) due to its linear geometry and stronger electron-withdrawing effects, which polarize the oxadiazole ring .
Heterocyclic Derivatives: Cephalosporin-Based Compounds ()
Comparison Compounds :
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
| Property | Target Quinazolinone | Cephalosporin Derivatives |
|---|---|---|
| Core Structure | Quinazolinone with dioxolo ring | Beta-lactam with bicyclic system |
| Key Heterocycles | 1,2,4-Oxadiazole | 1,3,4-Thiadiazole, Tetrazole |
| Biological Target | Hypothesized kinase/DNA interaction | Bacterial cell wall synthesis |
| Stability | Likely resistant to hydrolysis | Beta-lactam ring prone to enzymatic degradation |
Key Findings :
- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to the 1,3,4-thiadiazole in cephalosporins, which may degrade under acidic conditions .
- The dioxolo ring in the quinazolinone core could enhance membrane permeability relative to the polar beta-lactam scaffold of cephalosporins.
Functional Group Analysis: Thioether Linkages
Both the target compound and the cephalosporin derivatives () utilize thioether (-S-) linkages to connect heterocyclic substituents to their core structures. However:
- The target compound’s methylthio bridge may reduce oxidative susceptibility compared to the thiadiazolylthio groups in cephalosporins, which are more reactive toward glutathione or serum proteins.
Biological Activity
The compound 6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and summarizing key findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈ClN₃O
- SMILES Notation : C1=CC(=CC=C1C2=NOC(=N2)CCCCCCN)Cl
This structure features a quinazolinone core linked to an oxadiazole moiety, which is known for various pharmacological activities.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that derivatives of oxadiazole exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and chronic myelogenous leukemia (CML) cells. One derivative demonstrated an IC₅₀ value of 7.4 µM against MCF-7 cells, indicating potent cytotoxicity .
-
Mechanism of Action
- The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example, compounds have been observed to inhibit the nuclear factor kappa beta (NF-κB) pathway, leading to apoptosis in cancer cells. This is achieved through the suppression of anti-apoptotic proteins such as Bcl-2 and survivin, alongside the activation of pro-apoptotic pathways .
-
Antimicrobial Activity
- The oxadiazole moiety is also associated with antimicrobial properties. Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains and fungi. For example, studies indicate that certain oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Oxadiazole derivative 4c | 7.4 | Inhibition of NF-κB; apoptosis induction |
| Antimicrobial | Oxadiazole derivative | Variable | Inhibition of M. tuberculosis growth |
| Anti-inflammatory | Various oxadiazoles | Not specified | Suppression of inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
